molecular formula C17H16ClNO3 B1192966 JNS 1-40

JNS 1-40

Número de catálogo: B1192966
Peso molecular: 317.77
Clave InChI: POYZNHCCXQEULA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

JNS 1-40 is a synthetic covalent ligand optimized from its precursor, DKM 2-90, to selectively target the C377 residue of the PPP2R1A regulatory subunit of protein phosphatase 2A (PP2A). PP2A is a tumor suppressor complex whose activity is frequently dysregulated in cancers such as triple-negative breast cancer (TNBC). JNS 1-40 enhances PP2A activity, leading to downstream suppression of oncogenic AKT signaling, inhibition of cancer cell proliferation, and tumor growth in vivo .

Key biochemical features of JNS 1-40 include:

  • Mechanism: Covalent binding to PPP2R1A C377, inducing conformational changes that activate PP2A.
  • Potency: IC50 of 630 nM (16-fold improvement over DKM 2-90) .
  • In vivo efficacy: 50 mg/kg daily intraperitoneal dosing in SCID mice reduced 231MFP tumor growth by >50% over 15 days without toxicity .

Propiedades

Fórmula molecular

C17H16ClNO3

Peso molecular

317.77

Nombre IUPAC

N-Benzyl-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide

InChI

InChI=1S/C17H16ClNO3/c18-11-17(20)19(12-13-4-2-1-3-5-13)14-6-7-15-16(10-14)22-9-8-21-15/h1-7,10H,8-9,11-12H2

Clave InChI

POYZNHCCXQEULA-UHFFFAOYSA-N

SMILES

O=C(N(CC1=CC=CC=C1)C2=CC=C3OCCOC3=C2)CCl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

JNS-1-40;  JNS 1-40;  JNS1-40

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Key Parameters of JNS 1-40 and Analogs

Compound Target Site IC50 Selectivity (isoTOP-ABPP) Cell Permeability In Vivo Efficacy (Tumor Inhibition)
JNS 1-40 PPP2R1A C377 630 nM High High >50% at 50 mg/kg
DKM 2-90 PPP2R1A C377 10 µM Medium Moderate Not tested
Withaferin A PPP2R1A C377 Not reported Low (off-targets) Low Partial inhibition
JNS 1-37 PPP2R1A (unknown) ~5 µM Medium Moderate Not tested

Structural Insights :

  • JNS 1-40 incorporates an N-benzyl group absent in DKM 2-90, enhancing hydrophobic interactions with PPP2R1A .
  • Unlike the complex natural product withaferin A, JNS 1-40 is synthetically tractable and lacks off-target reactivity with stress-response proteins (e.g., HSP90) .

Functional and Pharmacological Differences

(A) Target Engagement and Selectivity

  • DKM 2-90 : Showed moderate selectivity but required higher concentrations (100 µM) for comparable effects .
  • Withaferin A : Exhibited promiscuous reactivity, modifying >20 cysteines in proteome-wide screens .

(B) Downstream Signaling Effects

  • PP2A Activation : JNS 1-40 increased PP2A activity by 3.5-fold in vitro, surpassing DKM 2-90 (1.8-fold) and withaferin A (2.1-fold) .
  • AKT Suppression : Reduced p-AKT levels by 70% in 231MFP cells at 100 µM, outperforming DKM 2-90 (40%) .

(C) In Vivo Performance

  • Tumor Growth Inhibition : JNS 1-40 reduced tumor volume from 800 mm³ to 350 mm³ in 15 days, while withaferin A achieved only 25% reduction at tolerated doses .
  • Toxicity: No weight loss or organ damage observed in JNS 1-40-treated mice, whereas withaferin A caused hepatotoxicity at therapeutic doses .

Key Advantages of JNS 1-40

Enhanced Potency : 16-fold lower IC50 than DKM 2-90 due to optimized covalent binding .

Superior Selectivity : Minimal off-targets compared to natural products like withaferin A .

Robust In Vivo Activity : Sustained tumor suppression without toxicity, a critical improvement over predecessors .

Q & A

Q. What metadata should accompany JNS 1-40 datasets for reproducibility?

  • Methodological Answer : Public repositories (e.g., Zenodo) must include:
  • Synthesis protocols (solid-phase peptide synthesis details).
  • In vivo administration parameters (dose, frequency, route).
  • Raw data (microscopy images, qPCR Ct values) and analysis scripts (R/Python) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNS 1-40
Reactant of Route 2
Reactant of Route 2
JNS 1-40

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.